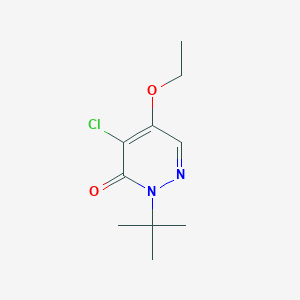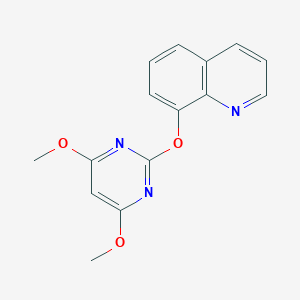![molecular formula C19H24ClNO2 B259367 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol](/img/structure/B259367.png)
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol, also known as CP-154,526, is a potent and selective antagonist of the corticotropin-releasing factor 1 (CRF1) receptor. It has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction.
Wirkmechanismus
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is a potent and selective antagonist of the CRF1 receptor, which is a key regulator of the stress response. The CRF1 receptor is widely expressed in the brain, particularly in regions involved in the regulation of emotion and stress. Activation of the CRF1 receptor by CRF leads to the release of stress hormones, such as cortisol, which can have deleterious effects on the body if chronically elevated. 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol blocks the binding of CRF to the CRF1 receptor, thereby reducing the release of stress hormones and the behavioral and physiological effects of stress.
Biochemical and Physiological Effects
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been shown to reduce the behavioral and neuroendocrine effects of stress in animal models, including decreased anxiety-like behavior, decreased corticosterone levels, and decreased activation of the hypothalamic-pituitary-adrenal (HPA) axis. 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is its potency and selectivity for the CRF1 receptor, which allows for precise manipulation of the stress response in animal models. One limitation of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol is its poor solubility in aqueous solutions, which can make dosing and administration difficult in some experiments.
Zukünftige Richtungen
For research on 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol include further investigation of its therapeutic potential in stress-related disorders, such as anxiety, depression, and addiction. Additionally, research on the safety and tolerability of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol in humans is needed to determine its potential for clinical use. Finally, further investigation of the mechanisms underlying the effects of 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol on the stress response is needed to fully understand its potential therapeutic applications.
Synthesemethoden
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol can be synthesized through a multi-step process, starting from commercially available starting materials. The first step involves the protection of the hydroxyl group of 1-pentanol with tert-butyldimethylsilyl (TBDMS) to afford the corresponding TBDMS ether. The second step involves the coupling of 4-hydroxybenzyl alcohol with 2-chlorobenzyl chloride in the presence of a base, such as potassium carbonate, to afford the corresponding 4-[(2-chlorobenzyl)oxy]benzyl alcohol. The third step involves the protection of the phenolic hydroxyl group of 4-[(2-chlorobenzyl)oxy]benzyl alcohol with TBDMS to afford the corresponding TBDMS ether. The fourth step involves the coupling of 4-[(2-chlorobenzyl)oxy]benzyl alcohol TBDMS ether with 1-pentanol in the presence of a base, such as potassium carbonate, to afford the final product, 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol.
Wissenschaftliche Forschungsanwendungen
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been extensively studied for its potential therapeutic applications in various stress-related disorders, such as anxiety, depression, and addiction. It has been shown to block the behavioral and neuroendocrine effects of stress in animal models, suggesting that it may be useful in the treatment of stress-related disorders. 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders. Additionally, 5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of addiction.
Eigenschaften
Produktname |
5-({4-[(2-Chlorobenzyl)oxy]benzyl}amino)-1-pentanol |
|---|---|
Molekularformel |
C19H24ClNO2 |
Molekulargewicht |
333.8 g/mol |
IUPAC-Name |
5-[[4-[(2-chlorophenyl)methoxy]phenyl]methylamino]pentan-1-ol |
InChI |
InChI=1S/C19H24ClNO2/c20-19-7-3-2-6-17(19)15-23-18-10-8-16(9-11-18)14-21-12-4-1-5-13-22/h2-3,6-11,21-22H,1,4-5,12-15H2 |
InChI-Schlüssel |
BDSBMPNGFQINGY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)CNCCCCCO)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)
![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)
![N-[2-(benzyloxy)-3-ethoxybenzyl]-N-(4-piperidinylmethyl)amine](/img/structure/B259369.png)
![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-1H-tetrazol-5-amine](/img/structure/B259370.png)


![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)